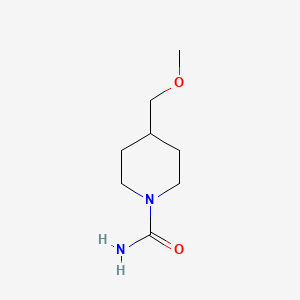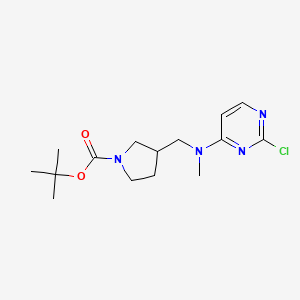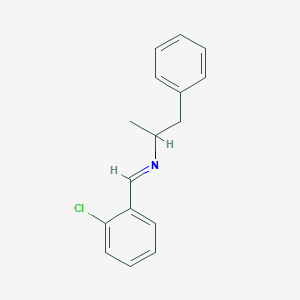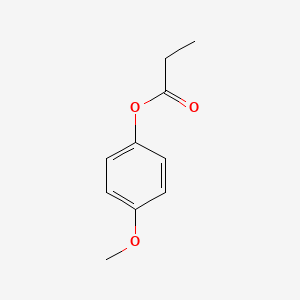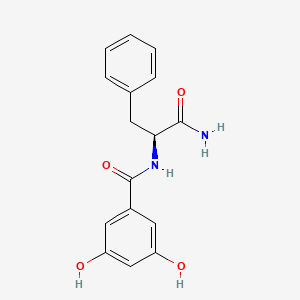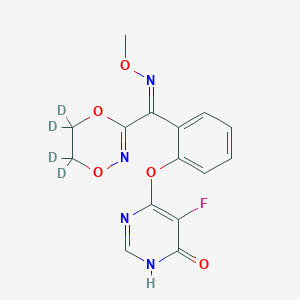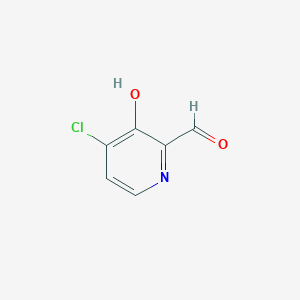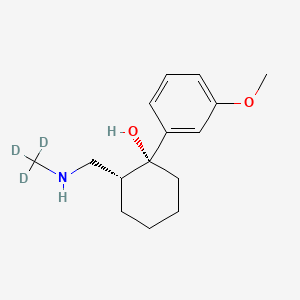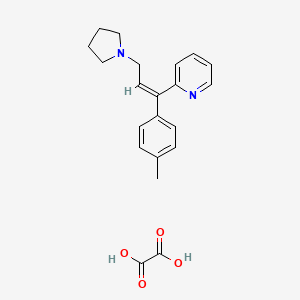
(Z)-Triprolidine Oxalate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Triprolidine Oxalate Salt is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergic reactions and symptoms such as hay fever, urticaria, and rhinitis. The compound is a salt form of triprolidine, which is an H1 receptor antagonist, meaning it blocks the action of histamine at the H1 receptor sites, thereby reducing allergic symptoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Triprolidine Oxalate Salt typically involves the reaction of triprolidine with oxalic acid. The process begins with the preparation of triprolidine, which is synthesized through a series of chemical reactions starting from pyridine derivatives. The final step involves the reaction of triprolidine with oxalic acid to form the oxalate salt. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the salt, followed by filtration and purification steps to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Triprolidine Oxalate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Triprolidine Oxalate Salt is used as a reference compound in analytical studies and as a reagent in various chemical reactions. Its well-defined structure makes it a valuable tool for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound is used to study the effects of H1 receptor antagonists on cellular processes. It serves as a model compound for investigating the role of histamine in allergic reactions and other physiological processes.
Medicine
Medically, this compound is used in the formulation of antihistamine medications. It is effective in alleviating symptoms of allergies and is often included in combination therapies for enhanced efficacy.
Industry
In the pharmaceutical industry, the compound is used in the development and production of allergy medications. Its stability and efficacy make it a preferred choice for inclusion in various formulations.
Mécanisme D'action
(Z)-Triprolidine Oxalate Salt exerts its effects by blocking the H1 histamine receptors. Histamine is a compound released during allergic reactions that binds to H1 receptors, causing symptoms such as itching, swelling, and redness. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include the H1 receptors located on the surface of various cells, including those in the respiratory tract and skin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another H1 receptor antagonist used for similar indications.
Chlorpheniramine: A widely used antihistamine with similar effects.
Loratadine: A non-sedating antihistamine used for allergy relief.
Uniqueness
(Z)-Triprolidine Oxalate Salt is unique in its specific binding affinity for H1 receptors and its efficacy in reducing allergic symptoms. Compared to other antihistamines, it may offer different pharmacokinetic properties, such as onset of action and duration of effect, making it suitable for specific therapeutic applications.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;3-1(4)2(5)6/h2-3,6-12H,4-5,13-15H2,1H3;(H,3,4)(H,5,6)/b18-11-; |
Clé InChI |
QZMZFLHINGHPPE-VVTVMFAVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.C(=O)(C(=O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


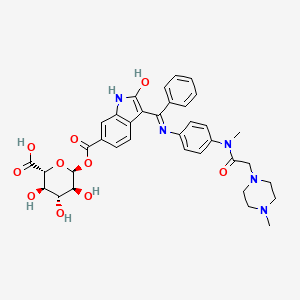
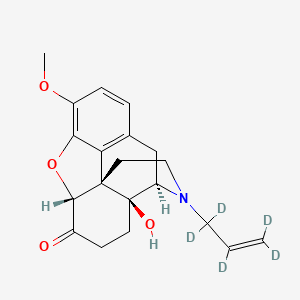
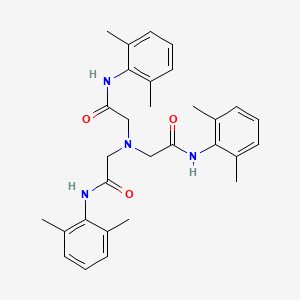
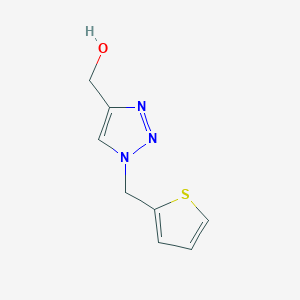
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
